molecular formula C13H26O3Si B14493204 7-Oxooctanoic acid, 2-trimethylsilylethyl ester CAS No. 65690-30-4

7-Oxooctanoic acid, 2-trimethylsilylethyl ester

Cat. No.: B14493204
CAS No.: 65690-30-4
M. Wt: 258.43 g/mol
InChI Key: YDMVNIMXMAIFLI-UHFFFAOYSA-N
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Description

7-Oxooctanoic acid, 2-trimethylsilylethyl ester is a chemical compound with the molecular formula C13H26O3Si. . This compound is characterized by the presence of a ketone group at the seventh carbon of the octanoic acid chain and a trimethylsilylethyl ester group.

Preparation Methods

The synthesis of 7-oxooctanoic acid, 2-trimethylsilylethyl ester typically involves the esterification of 7-oxooctanoic acid with 2-trimethylsilylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Chemical Reactions Analysis

7-Oxooctanoic acid, 2-trimethylsilylethyl ester can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

7-Oxooctanoic acid, 2-trimethylsilylethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.

    Biology: The compound can be used in studies involving fatty acid metabolism and the role of ketone bodies in biological systems.

    Medicine: Research into its potential therapeutic applications, such as in the development of drugs targeting metabolic disorders, is ongoing.

    Industry: It may be used in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 7-oxooctanoic acid, 2-trimethylsilylethyl ester involves its interaction with specific molecular targets and pathways. The ketone group can participate in redox reactions, influencing cellular metabolism. The ester group can undergo hydrolysis, releasing the active 7-oxooctanoic acid, which can then interact with enzymes involved in fatty acid metabolism .

Comparison with Similar Compounds

7-Oxooctanoic acid, 2-trimethylsilylethyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity.

Properties

CAS No.

65690-30-4

Molecular Formula

C13H26O3Si

Molecular Weight

258.43 g/mol

IUPAC Name

2-trimethylsilylethyl 7-oxooctanoate

InChI

InChI=1S/C13H26O3Si/c1-12(14)8-6-5-7-9-13(15)16-10-11-17(2,3)4/h5-11H2,1-4H3

InChI Key

YDMVNIMXMAIFLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCC(=O)OCC[Si](C)(C)C

Origin of Product

United States

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